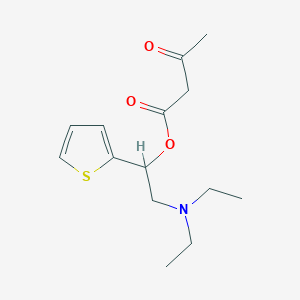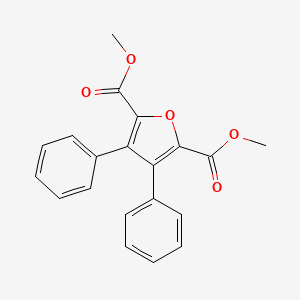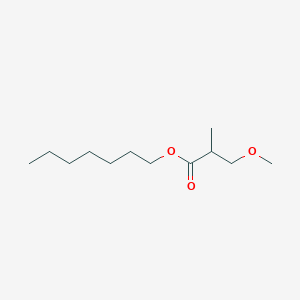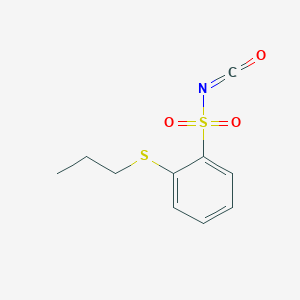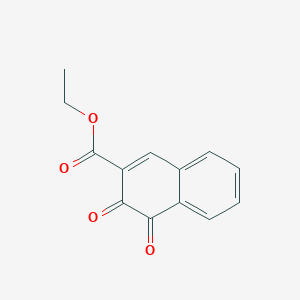
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is an organophosphorus compound with a unique structure that includes a chloro, hydroxyethyl, and methoxy group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and ethylene oxide under controlled conditions. The reaction proceeds as follows:
Reaction of Phosphorus Trichloride with Methanol: This step involves the formation of methoxyphosphorus dichloride.
Reaction with Ethylene Oxide: The methoxyphosphorus dichloride is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require mild bases and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology
Medicine
In medicine, it may be explored for its potential use in drug development, particularly as a precursor for phosphorus-containing drugs.
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the methoxy group.
(Methoxyethyl)phosphonic acid: Contains a methoxy group but lacks the chloro group.
(Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group but lacks the chloro and methoxy groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and methoxy) attached to the phosphorus atom
Propiedades
Número CAS |
88648-45-7 |
|---|---|
Fórmula molecular |
C3H7ClO3P+ |
Peso molecular |
157.51 g/mol |
Nombre IUPAC |
(2-chloro-1-hydroxyethyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7ClO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1 |
Clave InChI |
BBTBCRVBUAKXAF-UHFFFAOYSA-N |
SMILES canónico |
CO[P+](=O)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
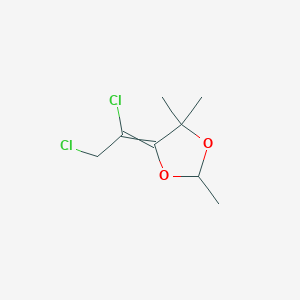
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)

![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
